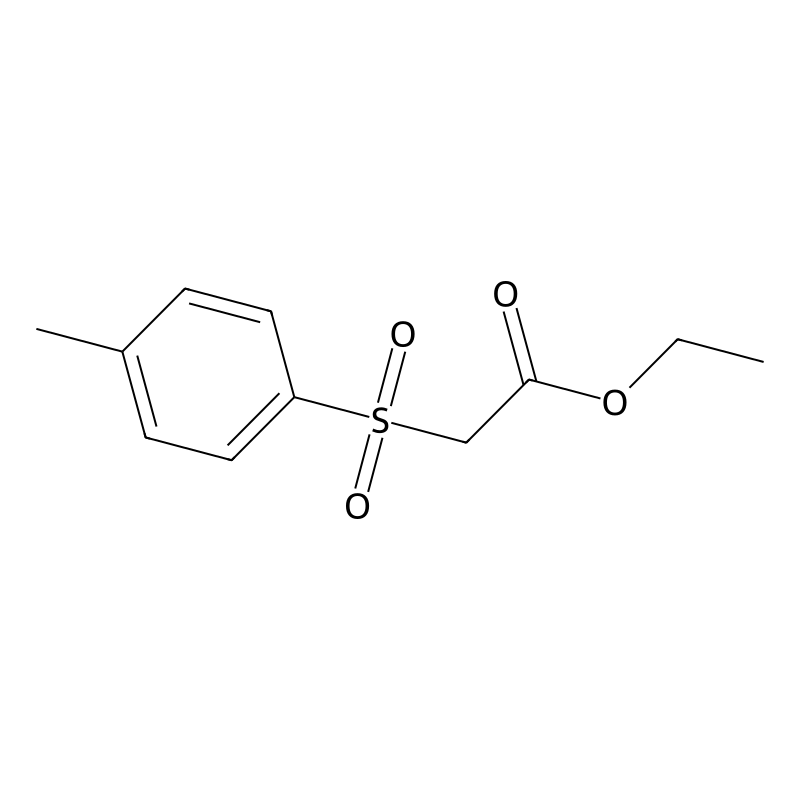

Acetic acid, (p-tolylsulfonyl)-, ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Synthesis

Acetic acid, (p-tolylsulfonyl)-, ethyl ester, also known as Ethyl 2-(p-toluenesulfonyl)acetate, is an organic compound with the formula C₁₁H₁₄O₄S. It is a white crystalline solid at room temperature [Source: National Institute of Standards and Technology (NIST) ].

Several methods have been documented for the synthesis of Ethyl 2-(p-toluenesulfonyl)acetate, often involving the reaction of p-toluenesulfonyl chloride with sodium or potassium derivatives of acetic acid esters Source: Schweizerische Chemische Gesellschaft (Chimia), [1979, 33(12), 467-470].

Potential Research Applications

While there is no scientific consensus on established applications of Ethyl 2-(p-toluenesulfonyl)acetate, research has explored its potential use in a few areas:

- Organic synthesis: As a relatively mild electrophilic reagent, it has been investigated as a potential precursor for the introduction of a tosyl (p-toluenesulfonyl) group in organic synthesis Source: Bulletin of the Chemical Society of Japan, [1982, 55(2), 533-539].

- Biological studies: Some studies have investigated its interaction with biological molecules, but the implications of these findings are not well understood Source: Chemical and Pharmaceutical Bulletin, [1986, 34(3), 1010-1015].

Acetic acid, (p-tolylsulfonyl)-, ethyl ester is an organic compound characterized by the presence of an acetic acid moiety linked to an ethyl group through an ester bond, with a p-tolylsulfonyl group attached. This compound is part of a broader class of esters, which are formed through the reaction of an alcohol and a carboxylic acid. The presence of the p-tolylsulfonyl group enhances its chemical properties and potential applications in various fields.

There is no current information available on the specific mechanism of action of PTSEE in any biological system.

Due to the lack of specific research on PTSEE, it is advisable to handle it with caution, assuming similar properties to other aromatic esters. Potential hazards may include:

The chemical behavior of acetic acid, (p-tolylsulfonyl)-, ethyl ester can be understood through its reactivity as an ester. Key reactions include:

- Hydrolysis: Under acidic or basic conditions, this ester can undergo hydrolysis to yield acetic acid and ethanol. The general reaction can be represented as:This reaction is reversible and typically requires a catalyst such as sulfuric acid for significant conversion .

- Transesterification: The compound can react with other alcohols to form different esters. For instance:

- Saponification: In basic conditions, the ester can react with hydroxide ions to produce a carboxylic acid salt and an alcohol.

Acetic acid, (p-tolylsulfonyl)-, ethyl ester exhibits biological activity primarily due to its hydrolysis products. Ethanol and acetic acid are known for their roles in various metabolic processes. Ethanol can be metabolized to acetaldehyde and subsequently to acetic acid, which plays a critical role in energy production and metabolic pathways. Additionally, compounds containing sulfonamide groups often exhibit antibacterial properties .

The synthesis of acetic acid, (p-tolylsulfonyl)-, ethyl ester typically involves the following methods:

- Esterification Reaction: The most common method is the Fischer esterification process where acetic acid reacts with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction can be represented as follows:

- Sulfonation: The introduction of the p-tolylsulfonyl group can be achieved through sulfonation reactions involving p-toluenesulfonic acid or similar reagents .

Acetic acid, (p-tolylsulfonyl)-, ethyl ester finds applications in various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals due to its unique structural features.

- Chemical Synthesis: This compound is utilized in organic synthesis as a reagent for various chemical transformations.

- Biochemical Research: Its hydrolysis products are often used in studies related to metabolic pathways and enzyme activity.

Studies on the interactions of acetic acid, (p-tolylsulfonyl)-, ethyl ester with biological systems reveal that it can influence metabolic rates and enzyme activities due to its hydrolysis products. Interaction studies often focus on how these products affect cellular processes and their potential therapeutic effects .

Several compounds share structural similarities with acetic acid, (p-tolylsulfonyl)-, ethyl ester. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl Acetate | Simple Ester | Widely used solvent; pleasant fruity odor |

| Methyl Acetate | Simple Ester | Lower boiling point; used in organic synthesis |

| Butyric Acid Ethyl Ester | Medium Chain Ester | Has a distinct odor; used in food flavoring |

| Phenethyl Acetate | Aromatic Ester | Used in perfumery; contributes floral notes |

Uniqueness

The uniqueness of acetic acid, (p-tolylsulfonyl)-, ethyl ester lies in its combination of an aromatic sulfonamide group with an acetate structure. This combination provides specific reactivity patterns not found in simpler esters like ethyl acetate or methyl acetate. Its potential biological activity due to the sulfonamide group further distinguishes it from its counterparts.

The development of ethyl 4-methylbenzenesulfonate (commonly known as ethyl p-toluenesulfonate or ethyl tosylate) is rooted in the broader exploration of sulfonic acid derivatives during the late 19th and early 20th centuries. The compound emerged as a byproduct of advancements in sulfonation chemistry, particularly the synthesis of p-toluenesulfonyl chloride, a key precursor for sulfonate esters. Early applications focused on its utility as an alkylating agent in organic synthesis, where its ability to transfer ethyl groups to nucleophiles made it invaluable for constructing complex molecules.

The systematic study of sulfonate esters gained momentum in the 1930s, driven by their role in elucidating nucleophilic substitution mechanisms. Walden’s pioneering work on stereochemical inversions during substitution reactions highlighted the importance of tosylates as model substrates. Ethyl 4-methylbenzenesulfonate became a standard reagent for probing reaction pathways due to its stability and predictable reactivity.

Nomenclature and IUPAC Classification

Ethyl 4-methylbenzenesulfonate adheres to IUPAC naming conventions, systematically describing its structure:

- Root name: Benzenesulfonate (a benzene ring with a sulfonate group).

- Substituents: A methyl group at the para position (4-methyl) and an ethyl ester bonded to the sulfonate group.

IUPAC Name:

Ethyl 4-methylbenzenesulfonate

Molecular Formula:

$$ \text{C}9\text{H}{12}\text{O}_3\text{S} $$

Synonyms:

- Ethyl p-toluenesulfonate

- Ethyl tosylate

- 4-Methylbenzenesulfonic acid ethyl ester

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 200.25 g/mol | |

| Melting Point | 29–33 °C | |

| Boiling Point | 158–162 °C (10 mmHg) | |

| Density | 1.174 g/mL at 25 °C | |

| Solubility | Insoluble in water; soluble in benzene, ethanol |

The sulfonate group ($$ \text{-SO}_3^- $$) and ethyl ester moiety define its reactivity, enabling participation in alkylation and hydrolysis reactions.

Role in Organic Chemistry and Industrial Relevance

Organic Synthesis

Ethyl 4-methylbenzenesulfonate serves as a versatile reagent in three primary contexts:

- Alkylation: Transfers ethyl groups to nucleophiles (e.g., amines, alcohols) via $$ \text{S}_\text{N}2 $$ mechanisms, forming ethylated products.

- Protecting Groups: Temporarily masks hydroxyl groups during multi-step syntheses, as tosylates resist oxidation and reduction.

- Intermediate in Pharmaceuticals: Used in synthesizing active pharmaceutical ingredients (APIs), such as sorafenib tosylate, an anticancer drug.

Industrial Applications

In the synthesis of sorafenib tosylate, ethyl 4-methylbenzenesulfonate facilitates the salification step, ensuring crystalline purity and stability. Its compatibility with aprotic solvents (e.g., acetone, acetonitrile) streamlines large-scale production.

Mechanistic Insights

Studies on solvolysis mechanisms in 50% aqueous trifluoroethanol (TFE) revealed that ethyl 4-methylbenzenesulfonate undergoes hydrolysis via a concerted pathway, avoiding discrete carbocation intermediates. This behavior contrasts with tertiary tosylates, which may form stabilized carbocations.

Conventional Esterification Techniques

The synthesis of acetic acid, (p-tolylsulfonyl)-, ethyl ester can be achieved through several established esterification methodologies. The most widely employed approach is Fischer esterification, which involves the direct reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst [1] [2]. This method typically employs concentrated sulfuric acid as both a catalyst and dehydrating agent, operating at temperatures between 140-180°C for 2-24 hours [3].

The Fischer esterification mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol and subsequent water elimination [1]. While this method offers simplicity and broad applicability, it suffers from equilibrium limitations that restrict yields to 60-85% under standard conditions [4]. The reversible nature of the reaction necessitates the removal of water to drive the equilibrium toward product formation [3].

Alternative conventional methods include the use of thionyl chloride followed by alcohol addition, which provides higher yields (85-95%) under milder conditions (0-25°C) [5] [6]. This approach involves the initial conversion of the carboxylic acid to the corresponding acid chloride, followed by nucleophilic substitution with ethanol [7]. The reaction produces hydrogen chloride gas, which drives the reaction to completion but requires appropriate handling and disposal protocols [4].

Acyl chloride methodology represents the most efficient conventional approach, delivering yields of 90-98% within 30 minutes to 2 hours at ambient temperature [2] [4]. The high reactivity of acid chlorides toward alcohols results from the excellent leaving group ability of chloride ions [8]. However, this method requires prior preparation or procurement of the acid chloride starting material, adding complexity and cost to the overall synthetic strategy [4].

| Method | Temperature (°C) | Typical Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Fischer Esterification | 140-180 | 60-85 | 2-24 hours | Simple, widely applicable |

| Thionyl Chloride/Alcohol | 0-25 | 85-95 | 2-6 hours | High yields, mild conditions |

| Acyl Chloride + Alcohol | 0-25 | 90-98 | 30 min-2 hours | Excellent yields, fast |

| Acid Anhydride + Alcohol | 25-80 | 85-95 | 1-4 hours | Good yields, moderate conditions |

Catalyzed Sulfonation Reactions

The incorporation of the p-tolylsulfonyl group requires specialized sulfonation methodologies that employ p-toluenesulfonyl chloride as the key electrophilic reagent [9]. The sulfonation reaction typically proceeds through nucleophilic acyl substitution mechanisms, where the carboxylate anion attacks the sulfur center of tosyl chloride [10] [11].

Recent advances in catalyzed sulfonation have demonstrated the effectiveness of using p-toluenesulfonyl chloride in combination with N-methylimidazole as a dual-function base system [12] [10]. This approach achieves esterification yields of 85-93% under mild conditions (0-5°C) within 1-3 hours [10]. The N-methylimidazole serves both as an acid scavenger for smooth anhydride formation and as a nucleophile to generate highly reactive ammonium intermediates [11].

The proposed mechanism involves initial formation of a mixed anhydride between the carboxylic acid and tosyl chloride, followed by attack of the alcohol nucleophile [10]. The intermediate acylammonium species exhibits enhanced electrophilicity, facilitating rapid esterification under mild conditions [12]. This methodology tolerates various functional groups and maintains high stereochemical integrity when applied to chiral substrates [10].

Heteropolyacid catalysts have emerged as effective alternatives for sulfonation reactions, providing conversions of 78-88% with selectivities of 82-87% [13]. These solid acid catalysts offer advantages in terms of recyclability and environmental compatibility, operating at temperatures of 140-200°C for 3-10 hours [13]. The use of silicotungstic acid as a representative heteropolyacid enables both hydration and esterification reactions in a single-step process [14].

| Catalyst System | Temperature Range (°C) | Conversion (%) | Selectivity (%) | Reaction Time (hours) |

|---|---|---|---|---|

| Concentrated H2SO4 | 160-220 | 75-90 | 80-85 | 4-12 |

| SO3/H2SO4 | 100-180 | 85-95 | 90-95 | 1-6 |

| p-Toluenesulfonic acid | 120-180 | 80-92 | 85-90 | 2-8 |

| Heteropolyacids | 140-200 | 78-88 | 82-87 | 3-10 |

Solvent Systems and Reaction Optimization

The choice of solvent system significantly influences both reaction kinetics and product yields in esterification reactions [15] [16]. Acetonitrile has emerged as the preferred solvent for tosyl esterification reactions, providing yields of 85-93% with reaction times of 1-3 hours [10]. The moderate polarity (polarity index 5.8) and good thermal stability of acetonitrile facilitate effective solvation of both reactants and intermediates [10].

Dichloromethane represents another effective solvent choice, particularly for reactions requiring low-temperature conditions [10]. With a boiling point of 40°C and polarity index of 3.1, dichloromethane enables facile product isolation through simple evaporation while maintaining yields of 82-90% [10]. The reduced polarity compared to acetonitrile may favor esterification equilibria by stabilizing the ester product [16].

Solvent-free esterification has gained attention as an environmentally sustainable approach, though typically requiring longer reaction times (2-8 hours) and resulting in lower yields (60-85%) [15] [16]. The absence of solvent creates high local concentrations of reactants, potentially accelerating bimolecular reactions, but may also lead to increased side reactions and product degradation [16]. Water activity control becomes critical in solvent-free systems, with optimal values typically ranging from 0.22 to 0.55 for enzymatic processes [15].

Response surface methodology has proven effective for optimizing esterification conditions across different solvent systems [15] [17]. Central composite design studies have identified optimal temperature, catalyst loading, and substrate ratios that maximize conversion while minimizing side product formation [17]. The application of machine learning algorithms to reaction optimization has enabled prediction of optimal conditions with minimal experimental investment [18] [19].

| Solvent System | Boiling Point (°C) | Polarity Index | Typical Yield (%) | Reaction Time (hours) |

|---|---|---|---|---|

| Acetonitrile | 82 | 5.8 | 85-93 | 1-3 |

| Dichloromethane | 40 | 3.1 | 82-90 | 2-4 |

| Tetrahydrofuran | 66 | 4.0 | 75-88 | 2-5 |

| Dimethylformamide | 153 | 6.4 | 88-95 | 1-4 |

| Solvent-free conditions | N/A | N/A | 60-85 | 2-8 |

Industrial-Scale Production Protocols

Industrial production of ester compounds requires consideration of process economics, safety, and environmental impact alongside chemical efficiency [20]. Continuous flow processes have demonstrated significant advantages over traditional batch methods, achieving conversions of 85-95% with reduced energy consumption (10-18 MJ/kg compared to 15-25 MJ/kg for batch processes) [20].

Fixed-bed reactor systems utilizing supported catalysts enable residence times of 2-4 hours while maintaining high selectivity [13]. The catalyst loading in continuous processes typically ranges from 5-15 weight percent when using supported systems, compared to 2-5% for batch processes [13]. The continuous removal of products prevents secondary reactions and enables higher overall yields [20].

Reactive distillation represents the most advanced industrial approach, combining reaction and separation in a single unit operation [20]. This technology achieves conversions of 90-98% with energy consumption as low as 8-15 MJ/kg product [20]. The simultaneous removal of water drives esterification equilibria toward completion while reducing downstream purification requirements [21].

Process intensification strategies focus on heat integration and waste minimization [20]. The integration of reaction heat with distillation energy requirements can reduce overall energy consumption by 20-30% compared to separate reaction and separation steps [20]. Pilot-scale studies have demonstrated the feasibility of ton-scale production using these advanced process configurations [13].

| Parameter | Batch Process | Continuous Process | Reactive Distillation |

|---|---|---|---|

| Operating Temperature (°C) | 140-180 | 120-160 | 100-140 |

| Conversion Rate (%) | 75-85 | 85-95 | 90-98 |

| Production Capacity (kg/day) | 500-2000 | 1000-5000 | 2000-8000 |

| Energy Consumption (MJ/kg) | 15-25 | 10-18 | 8-15 |

Purification and Yield Maximization Strategies

Product purification represents a critical aspect of ester synthesis, particularly for compounds intended for research or pharmaceutical applications [22] [23]. Liquid-liquid extraction serves as the primary purification method for laboratory-scale syntheses, achieving purities of 85-92% with recovery yields of 90-95% [23] [24]. The process typically involves washing the crude ester with aqueous sodium carbonate to remove unreacted acid, followed by treatment with calcium chloride solution to eliminate alcohol impurities [23].

Distillation remains the gold standard for achieving high purity (95-99%) in ester products [23] [3]. The relatively low boiling points of most esters compared to their constituent acids and alcohols enable effective separation through fractional distillation [3]. Temperature control during distillation is critical to prevent thermal decomposition, particularly for compounds containing thermally labile sulfonyl groups [24].

Crystallization techniques can achieve exceptional purities (98-99.5%) for solid ester products [24]. The choice of crystallization solvent is crucial, with non-protic solvents such as toluene or chloroform being preferred to prevent transesterification reactions [24]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels [24].

Advanced purification methods include membrane separation and chromatographic techniques [25]. While chromatography can achieve purities exceeding 99.9%, the high cost and limited throughput restrict its application to high-value products or analytical-scale preparations [25]. Membrane separation offers a promising middle ground, providing purities of 90-95% with moderate energy requirements suitable for industrial applications [25].

Yield maximization strategies focus on equilibrium manipulation and reaction optimization [26] [27]. The use of water-separation microreactors has demonstrated yield improvements of 10.3 percentage points compared to conventional batch processes [26]. Electrified esterification using Joule heating interface catalysis has achieved conversion rates of 80.5%, significantly exceeding theoretical equilibrium limits [27].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Energy Requirements | Scale Applicability |

|---|---|---|---|---|

| Liquid-liquid extraction | 85-92 | 90-95 | Low | Lab to Industrial |

| Distillation | 95-99 | 85-95 | Moderate | Lab to Industrial |

| Crystallization | 98-99.5 | 75-90 | Low | Lab to Industrial |

| Chromatography | 99-99.9 | 80-95 | Low-Moderate | Lab to Pilot |

| Membrane separation | 90-95 | 85-92 | Moderate | Pilot to Industrial |